N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
Description
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic small-molecule compound featuring a triazine core substituted with methoxy and pyrrolidinyl groups, linked via a methylene bridge to an isoxazole ring bearing a phenyl substituent. The isoxazole-carboxamide group may confer metabolic stability or binding affinity to specific biological targets, though its exact pharmacological profile remains understudied in publicly available literature.
Properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-27-19-22-16(21-18(23-19)25-9-5-6-10-25)12-20-17(26)14-11-15(28-24-14)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHJUPALQLAAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. This compound exhibits significant biological activity primarily through its interaction with various biological targets, particularly enzymes involved in neurotransmission.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 345.407 g/mol. The compound's structure includes a triazine moiety and an isoxazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₇O₂ |
| Molecular Weight | 345.407 g/mol |
| Purity | 95% (typical) |
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) . This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission.
Mode of Action
The compound acts as a mixed inhibitor of AChE, as determined by Lineweaver-Burk plots which indicate its binding to the enzyme's active site. This results in prolonged cholinergic signaling, which may have therapeutic implications in conditions like Alzheimer's disease and other cognitive disorders.
Pharmacokinetics
The predicted ADME properties (Absorption, Distribution, Metabolism, Excretion) suggest that this compound has satisfactory pharmacokinetic profiles, making it suitable for further development in pharmacological applications.
Anticholinesterase Activity
Research indicates that compounds similar to this compound exhibit significant anticholinesterase activity. For instance:
- Study on Cognitive Enhancement : In a controlled study involving animal models, administration of this compound led to improved memory and learning capabilities attributed to enhanced cholinergic activity.
- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties against oxidative stress-induced neuronal damage.
Structure-Activity Relationship (SAR)
The structure of this compound allows for a diverse range of biological activities due to its functional groups. The presence of the pyrrolidine ring enhances its interaction with biological targets:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-((4-methoxyphenyl)-5-phenyloxazole | Isoxazole ring with phenyl substituents | Moderate antimicrobial activity |
| N-(6-Methylpyrimidinyl)-carboxamide | Pyrimidine instead of triazine | Anticancer properties |
| Thiophene-based derivatives | Varying substituents on thiophene | Diverse biological activities |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with other triazine-isoxazole hybrids. Below is a comparative analysis based on substituent variations, safety profiles, and inferred properties:
Key Observations :
Triazine Substituents: The target compound uses a methoxy group at the 4-position of the triazine ring, while the analogous compound substitutes this with a dimethylamino group. Both compounds retain the pyrrolidin-1-yl group at the 6-position, suggesting a shared preference for steric bulk and nitrogen-based hydrogen bonding.
Isoxazole Substituents :
- The phenyl group on the target compound contrasts with the thiophen-2-yl group in . Thiophene introduces sulfur-based polarity and aromaticity differences compared to phenyl, which could alter solubility (e.g., logP) or metabolic stability.
Safety Profiles :
- The analogous compound mandates precautions against heat sources (P210), child exposure (P102), and pre-handling instructions (P201/P202). The absence of explicit safety data for the target compound suggests further experimental validation is required.
Hypothetical Property Differences :
- Solubility: The dimethylamino group in may enhance aqueous solubility relative to the methoxy group in the target compound due to increased basicity.
- Metabolic Stability : The thiophene ring in might be more susceptible to oxidative metabolism compared to the phenyl group in the target compound.
- Target Affinity: The electron-rich dimethylamino group in could enhance interactions with negatively charged binding pockets in biological targets, such as kinases or GPCRs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Formation of the 1,3,5-triazine core via nucleophilic substitution. Methoxy and pyrrolidine groups are introduced at the 4- and 6-positions using methoxide and pyrrolidine under controlled temperature (e.g., 60–80°C) .
- Step 2 : Functionalization of the triazine with a methyl group via reductive alkylation or coupling reactions.
- Step 3 : Attachment of the 5-phenylisoxazole-3-carboxamide moiety through amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
Q. How is structural characterization performed for this compound?
- Methodology :
- Spectroscopy :
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), pyrrolidine protons (δ ~1.5–3.0 ppm), and isoxazole aromatic protons (δ ~6.5–8.0 ppm) .
- IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized for scaling up synthesis while minimizing byproducts?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a 2^3 factorial design can optimize yield and purity .
- Computational Modeling : Employ quantum mechanical calculations (e.g., DFT) to predict transition states and identify energy barriers in triazine functionalization steps .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding affinity and specificity.
- Purity Analysis : Quantify impurities (e.g., unreacted intermediates) via LC-MS and correlate their presence with bioactivity discrepancies .
Q. How can computational tools aid in predicting the compound’s reactivity or stability?
- Methodology :
- Reactivity Prediction : Use molecular dynamics (MD) simulations to study hydrolysis of the methoxy group or degradation pathways in aqueous media .
- Stability Studies : Combine accelerated stability testing (40°C/75% RH) with quantum chemical calculations to identify vulnerable bonds (e.g., triazine ring opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
